molecular formula C27H32 B15163559 1-(4-Butylcyclohexyl)-4-{[4-(prop-2-en-1-yl)phenyl]ethynyl}benzene CAS No. 186668-26-8

1-(4-Butylcyclohexyl)-4-{[4-(prop-2-en-1-yl)phenyl]ethynyl}benzene

Cat. No.: B15163559
CAS No.: 186668-26-8
M. Wt: 356.5 g/mol
InChI Key: SANPZGVYBREOHC-UHFFFAOYSA-N
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Description

1-(4-Butylcyclohexyl)-4-{[4-(prop-2-en-1-yl)phenyl]ethynyl}benzene is an organic compound that belongs to the class of alkyl-substituted cyclohexyl and phenyl derivatives This compound features a cyclohexyl ring substituted with a butyl group and a phenyl ring substituted with a prop-2-en-1-yl group, connected through an ethynyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Butylcyclohexyl)-4-{[4-(prop-2-en-1-yl)phenyl]ethynyl}benzene typically involves multi-step organic reactions. One possible synthetic route could be:

    Formation of the Cyclohexyl Derivative: Starting with cyclohexane, a Friedel-Crafts alkylation can be performed using butyl chloride and an aluminum chloride catalyst to introduce the butyl group.

    Formation of the Phenyl Derivative: The phenyl ring can be functionalized with a prop-2-en-1-yl group through a Heck reaction, using palladium as a catalyst.

    Coupling Reaction: The final step involves coupling the cyclohexyl and phenyl derivatives through an ethynyl linkage, possibly using a Sonogashira coupling reaction with a copper catalyst.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, high-throughput screening for catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Butylcyclohexyl)-4-{[4-(prop-2-en-1-yl)phenyl]ethynyl}benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl linkage to an ethylene or ethane linkage.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl or cyclohexyl rings, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like sodium amide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of ethylene or ethane derivatives.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential as a bioactive compound.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials, such as polymers or liquid crystals.

Mechanism of Action

The mechanism of action of 1-(4-Butylcyclohexyl)-4-{[4-(prop-2-en-1-yl)phenyl]ethynyl}benzene depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The ethynyl linkage and the substituted phenyl ring can play crucial roles in binding to molecular targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Butylcyclohexyl)-4-{[4-(prop-2-en-1-yl)phenyl]ethynyl}benzene: can be compared with other alkyl-substituted cyclohexyl and phenyl derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethynyl linkage, which can impart distinct chemical and physical properties compared to similar compounds.

Properties

CAS No.

186668-26-8

Molecular Formula

C27H32

Molecular Weight

356.5 g/mol

IUPAC Name

1-(4-butylcyclohexyl)-4-[2-(4-prop-2-enylphenyl)ethynyl]benzene

InChI

InChI=1S/C27H32/c1-3-5-7-23-14-18-26(19-15-23)27-20-16-25(17-21-27)13-12-24-10-8-22(6-4-2)9-11-24/h4,8-11,16-17,20-21,23,26H,2-3,5-7,14-15,18-19H2,1H3

InChI Key

SANPZGVYBREOHC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)CC=C

Origin of Product

United States

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